molecular formula C5H8O5 B013872 D-Ribono-1,4-lactone CAS No. 5336-08-3

D-Ribono-1,4-lactone

Cat. No. B013872
CAS RN: 5336-08-3
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-BXXZVTAOSA-N
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Description

D-Ribono-1,4-lactone is a compound of interest in carbohydrate chemistry due to its utility as a precursor in the synthesis of various biologically relevant molecules and its involvement in chemical transformations that elucidate mechanistic pathways in organic synthesis.

Synthesis Analysis

The synthesis of D-Ribono-1,4-lactone can be achieved through several methods. A notable approach includes the conversion of D-mannono-1,4-lactone into L-ribose, demonstrating the versatility of sugar lactones in synthetic chemistry (Takahashi et al., 2002). Another method involves the transformation of D-ribonolactone to polyfunctionalized D-amino acids, highlighting the compound's role in generating amino acid derivatives (Baird et al., 1987).

Molecular Structure Analysis

The crystal structure of D-ribono-1,4-lactone reveals an orthorhombic configuration with specific dimensions and a conformation that is between E3 and 2T3, showcasing the lactone ring's unique structural characteristics (Kinoshita et al., 1981).

Chemical Reactions and Properties

D-Ribono-1,4-lactone undergoes various chemical reactions, forming cyclic acetal and ketal derivatives, which are significant for the study of carbohydrate chemistry and the synthesis of complex molecules (Han et al., 1993).

Safety And Hazards

D-Ribono-1,4-lactone should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

D-Ribono-1,4-lactone has been the subject of renewed interest from the scientific community due to its antiviral activity . The COVID-19 global pandemic has prompted medicinal chemists to investigate C-nucleosides once again .

properties

IUPAC Name

(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-BXXZVTAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347750
Record name D-Ribono-1,4-lactone
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Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ribonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-Ribono-1,4-lactone

CAS RN

5336-08-3, 3327-63-7
Record name (+)-Ribonolactone
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Record name Ribono-1,4-lactone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ribonolactone
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Record name Ribonolactone
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Record name D-Ribono-1,4-lactone
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Record name D-ribono-1,4-lactone
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Record name RIBONOLACTONE
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Record name Ribonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

83 - 85 °C
Record name Ribonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001900
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
609
Citations
D Sebrão, MM Sá, M da Graça Nascimento - Process biochemistry, 2011 - Elsevier
Lipases from ten different sources and two mycelium-bound lipases isolated from Amazonian fungi were screened as biocatalysts in the acylation reaction of d-ribono-1,4-lactone with a …
J Lalot, I Stasik, G Demailly, D Beaupère - Carbohydrate research, 2002 - Elsevier
5-Thio-d-ribopyranose was synthesized from d-ribono-1,4-lactone (1) by two approaches: (i) 5-bromo-5-deoxy-d-ribono-1,4-lactone (2) was successively transformed into 5-bromo-5-…
L Hough, JKN Jones, DL Mitchell - Canadian Journal of …, 1958 - cdnsciencepub.com
… 5-Deoxy and 5-0-substituted derivatives of D-ribitol were required and consequently attempts were made to prepare from D-ribono-1-4-lactone (I) the 2,3-0-isopropylidene intermediate (11) …
Number of citations: 100 cdnsciencepub.com
M Moreaux, G Bonneau, A Peru… - European Journal of …, 2019 - Wiley Online Library
A diastereoselective chemoenzymatic synthetic pathway to D‐(+)‐ribono‐1,4‐lactone, a versatile chiral sugar derivative widely used for the synthesis of various natural products, has …
H Kold, I Lundt, C Pedersen - Acta Chemica Scandinavica, 1994 - actachemscand.org
L-Ribonolactone has been prepared in good yield by treatment of 2, 3-O-isopropylidene-5-O-methanesulfonyl-D-lyxono-1, 4-lactone with aqueous base. It was isolated as 3, 4-0-…
Number of citations: 35 actachemscand.org
SY Han, MM Joullié, NA Petasis, J Bigorra, J Corbera… - Tetrahedron, 1993 - Elsevier
The reactions of D-ribono-1,4-lactone, and 2-deoxy-D-ribono-1,4-lactone with benzaldehyde and acetone in acidic media were investigated. The products obtained were isolated and …
C Falentin-Daudre, D Beaupère… - Carbohydrate …, 2010 - Elsevier
d-Ribono-1,4-lactone was treated with ethylamine in DMF to afford N-ethyl-d-ribonamide 8a in quantitative yield. Using this reaction procedure, N-butyl, N-hexyl, N-dodecyl, N-benzyl, N-…
S Casati, P Rota, P Allevi, A Mingione, R Ottria… - Molecules, 2021 - mdpi.com
In the last two years, nucleosides analogues, a class of well-established bioactive compounds, have been the subject of renewed interest from the scientific community thanks to their …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk
S Signorella, S García, LF Sala - Polyhedron, 1997 - Elsevier
The oxidation of d-ribono-1, 4-lactone by Cr VI yieldedd-erythronic acid, erythrose, carbon dioxide and Cr III as final products when a 15-fold or higher excess of sugar over Cr VI was …
C Falentin, D Beaupere, G Demailly, I Stasik - Tetrahedron Letters, 2009 - Elsevier
d-Ribono-1,4-lactone was treated with ethylamine in DMF to afford N-ethyl-d-ribonamide 9a in quantitative yield. Bromination of amide 9a by the system SOBr 2 in DMF or PPh 3 /CBr 4 …

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